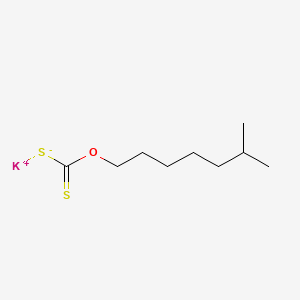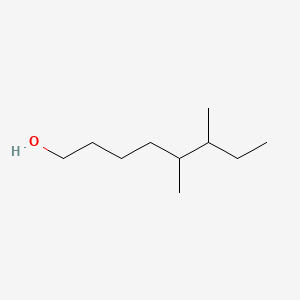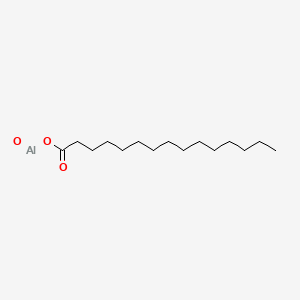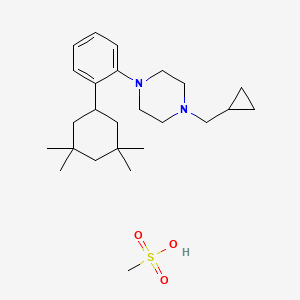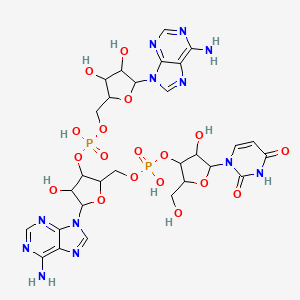
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with N-butyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-oxo-1,2-benzothiazol-3-yl)acetic acid: Another benzothiazole derivative with similar biological activities.
2-arylbenzothiazoles: Known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-butylcarbamate moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
183136-09-6 |
|---|---|
Molekularformel |
C14H18N2O3S |
Molekulargewicht |
294.37 g/mol |
IUPAC-Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate |
InChI |
InChI=1S/C14H18N2O3S/c1-2-3-8-15-14(18)19-10-9-16-13(17)11-6-4-5-7-12(11)20-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
InChI-Schlüssel |
GQPNTDMKAUSPIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




